Piperazinyl Azetidine Scaffold Enables High-Affinity, CNS-Penetrant MAGL PET Tracers
A focused library of piperazinyl azetidine derivatives was designed to overcome the high lipophilicity and poor in vivo stability of earlier MAGL PET tracers [1]. Within this scaffold class, irreversible inhibitor 1 achieved an IC₅₀ of 0.88 nM against MAGL, while reversible inhibitors 8 and 15 achieved IC₅₀ values of 2.7 nM and 11.7 nM, respectively [1]. The corresponding radioligand [¹¹C]1 demonstrated high brain uptake and heterogeneous distribution in rats, with specificity confirmed by significant blocking with KML29 pretreatment [1]. Although 1-(Azetidin-3-yl)-4-benzylpiperazine itself is a precursor building block and not the final tracer, this data establishes the class-level potency and favorable CNS penetration achievable with the piperazinyl azetidine core compared to other heterocyclic scaffolds.
| Evidence Dimension | MAGL Inhibitory Potency (IC₅₀) and CNS PET Tracer Performance |
|---|---|
| Target Compound Data | Piperazinyl azetidine core (as in derivative 1): IC₅₀ = 0.88 nM |
| Comparator Or Baseline | Earlier MAGL tracers (non-piperazinyl azetidine) with suboptimal lipophilicity and fast clearance |
| Quantified Difference | Derivative 1: IC₅₀ = 0.88 nM; Derivative 8: IC₅₀ = 2.7 nM; Derivative 15: IC₅₀ = 11.7 nM [1] |
| Conditions | [³H]2-OG binding and activity-based protein profiling (ABPP) assays; in vivo PET imaging in Sprague-Dawley rats [1] |
Why This Matters
This demonstrates that the piperazinyl azetidine scaffold, for which 1-(Azetidin-3-yl)-4-benzylpiperazine is a foundational building block, yields sub-nanomolar MAGL inhibitors with proven CNS penetration, directly addressing a key failure mode of prior chemotypes.
- [1] Rong J, et al. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase PET tracers using a 'tail-switching' strategy on a piperazinyl azetidine skeleton. J Nucl Med. 2019;60(supplement 1):162. View Source
